molecular formula C12H22N2O4 B5757416 Diethyl cyclohexane-1,4-diylbiscarbamate

Diethyl cyclohexane-1,4-diylbiscarbamate

Cat. No.: B5757416
M. Wt: 258.31 g/mol
InChI Key: OLKNJKCNIMETAL-UHFFFAOYSA-N
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Description

Diethyl cyclohexane-1,4-diylbiscarbamate is an organic compound with the molecular formula C14H24N2O4 It is a derivative of cyclohexane, where two carbamate groups are attached to the 1 and 4 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohexane-1,4-diylbiscarbamate can be synthesized through the reaction of cyclohexane-1,4-diamine with diethyl carbonate. The reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide. The general reaction scheme is as follows:

Cyclohexane-1,4-diamine+Diethyl carbonateDiethyl cyclohexane-1,4-diylbiscarbamate+Ethanol\text{Cyclohexane-1,4-diamine} + \text{Diethyl carbonate} \rightarrow \text{this compound} + \text{Ethanol} Cyclohexane-1,4-diamine+Diethyl carbonate→Diethyl cyclohexane-1,4-diylbiscarbamate+Ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclohexane-1,4-diylbiscarbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield cyclohexane-1,4-diamine and diethyl carbonate.

    Oxidation: Oxidative conditions can lead to the formation of cyclohexane-1,4-dicarboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: Cyclohexane-1,4-diamine and diethyl carbonate.

    Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Diethyl cyclohexane-1,4-diylbiscarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where carbamate derivatives are effective.

    Industry: Utilized in the production of polymers and resins, where it can impart specific properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of diethyl cyclohexane-1,4-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Diethyl hexyl cyclohexane-1,4-dicarboxylate: Used as a plasticizer in PVC products.

    Dimethyl cyclohexane-1,4-dicarboxylate: Used in the synthesis of polymers and resins.

    Cyclohexane-1,4-diamine: A precursor in the synthesis of various derivatives, including diethyl cyclohexane-1,4-diylbiscarbamate.

Uniqueness

This compound is unique due to its dual carbamate groups, which provide specific reactivity and interaction potential. This makes it particularly useful in applications where stable carbamate interactions are desired, such as in drug delivery and polymer synthesis.

Properties

IUPAC Name

ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKNJKCNIMETAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC(CC1)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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